5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one
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Overview
Description
5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug design. This compound features a unique structure that combines a pyrazole ring with a diazepine ring, making it a valuable scaffold for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of an iodine-mediated electrophilic cyclization of intermediate azidomethyl-pyrazoles, followed by cross-coupling reactions with various boronic acids . The reaction conditions often include the use of microwave irradiation to ensure a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable synthesis of similar pyrazolo-diazepine pharmacophores has been disclosed. These methods often involve short, scalable synthetic routes that can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one involves its role as an inhibitor of Casein kinase 1 alpha and/or delta (CSNK1α and/or δ) . By inhibiting these kinases, the compound can interfere with various cellular processes, including those involved in cell proliferation and survival. This makes it a promising candidate for the treatment of proliferative disorders such as cancer.
Comparison with Similar Compounds
Similar Compounds
3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: Another inhibitor of Casein kinase 1 alpha and/or delta.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Compounds with similar antiproliferative activity.
Uniqueness
5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one is unique due to its specific structural features that combine a pyrazole ring with a diazepine ring. This unique structure allows it to interact with molecular targets in a distinct manner, making it a valuable scaffold for drug design and medicinal chemistry.
Properties
Molecular Formula |
C12H12N4O |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-pyridin-4-yl-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one |
InChI |
InChI=1S/C12H12N4O/c17-12-11-8-10(9-2-5-13-6-3-9)15-16(11)7-1-4-14-12/h2-3,5-6,8H,1,4,7H2,(H,14,17) |
InChI Key |
NDJVNAZPIVULTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=NN2C1)C3=CC=NC=C3 |
Origin of Product |
United States |
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